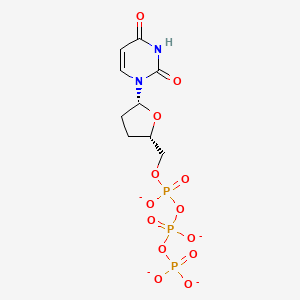
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a modified nucleotide that plays a significant role in various biochemical processes. It is a derivative of uridine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms, making it a dideoxynucleotide. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Triphosphate Moiety: The protected uridine is then reacted with phosphorus oxychloride and a suitable base to form the triphosphate moiety.
Deprotection: The protecting groups are removed to yield the final product, uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: It can be hydrolyzed to yield uridine and inorganic phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water acting as the nucleophile.
Major Products
Uridine: The hydrolysis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- yields uridine as one of the major products.
Inorganic Phosphate: Another product of hydrolysis is inorganic phosphate.
科学研究应用
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into nucleic acids. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during nucleic acid synthesis. This property is exploited in antiviral and anticancer therapies to inhibit the replication of viral and cancerous cells.
相似化合物的比较
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): Similar in structure but lacks the dideoxy modification.
Cytidine 5’-(tetrahydrogen triphosphate): Another nucleotide with a similar triphosphate moiety but contains cytosine instead of uracil.
Thymidine 5’-(tetrahydrogen triphosphate): Contains thymine and is used in DNA synthesis.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its dideoxy modification, which imparts chain-terminating properties. This makes it particularly useful in therapeutic applications where inhibition of nucleic acid synthesis is desired.
属性
分子式 |
C9H11N2O13P3-4 |
|---|---|
分子量 |
448.11 g/mol |
IUPAC 名称 |
[[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1 |
InChI 键 |
OTXOHOIOFJSIFX-POYBYMJQSA-J |
手性 SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
规范 SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


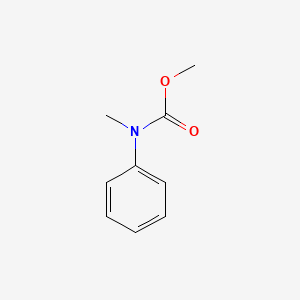

![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14111462.png)
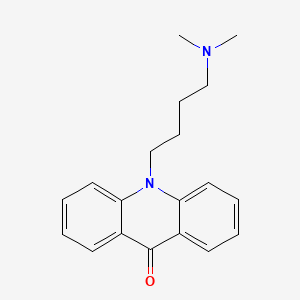

![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
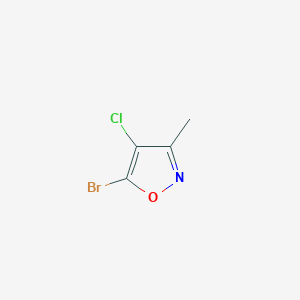
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
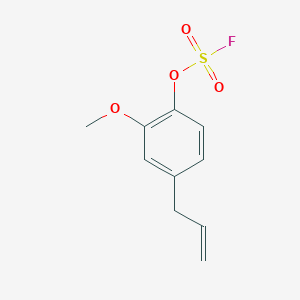
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
